![molecular formula C20H24ClN5S B5457876 N-(tert-butyl)-3-phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-propen-1-amine hydrochloride CAS No. 1049730-80-4](/img/structure/B5457876.png)

N-(tert-butyl)-3-phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-propen-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

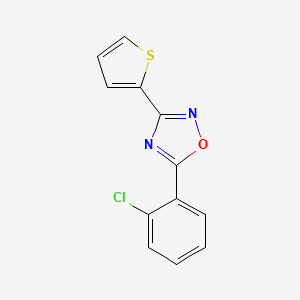

Tetrazoles are a class of synthetic organic compounds that consist of a 5-membered ring of four nitrogen atoms and one carbon atom . They are often used as bioisosteres for carboxylic acids in medicinal chemistry . The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring and is often used in organic chemistry .

Synthesis Analysis

Tetrazoles can be synthesized from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The reaction of sodium azide with nitriles can also yield tetrazoles . The synthesis of tetrazole derivatives can be approached in ecofriendly ways, such as using water as a solvent, under moderate conditions, and with non-toxic reagents .Molecular Structure Analysis

Tetrazoles have a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .Chemical Reactions Analysis

Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals to produce new compounds which can be explosive to shocks .Physical and Chemical Properties Analysis

Tetrazoles are crystalline, light yellow powders that are odorless . They have a melting point temperature at 155–157°C . Tetrazoles are soluble in water and acetonitrile .Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-N-[(Z)-3-phenyl-3-(1-phenyltetrazol-5-yl)sulfanylprop-2-enyl]propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5S.ClH/c1-20(2,3)21-15-14-18(16-10-6-4-7-11-16)26-19-22-23-24-25(19)17-12-8-5-9-13-17;/h4-14,21H,15H2,1-3H3;1H/b18-14-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXARLFCMCSJCTA-NYAKATHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC=C(C1=CC=CC=C1)SC2=NN=NN2C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC/C=C(/C1=CC=CC=C1)\SC2=NN=NN2C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049730-80-4 |

Source

|

| Record name | 2-Propen-1-amine, N-(1,1-dimethylethyl)-3-phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-, hydrochloride (1:1), (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049730-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3,5-dichloro-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5457794.png)

![4-[(2-ethoxy-4-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5457795.png)

![N-(4-bromo-2-chlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5457812.png)

![N-(4-phenyl-1,3-thiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide](/img/structure/B5457821.png)

![2-[1-(3-methyl-2-furoyl)-3-azetidinyl]pyridine](/img/structure/B5457829.png)

![2-(1-methyl-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile](/img/structure/B5457841.png)

![3'-[1-(dimethylamino)ethyl]-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5457843.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5457845.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(3-methyl-2-furoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5457846.png)

![[rel-(1R,3S)-3-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)cyclopentyl]amine hydrochloride](/img/structure/B5457865.png)

![7-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine](/img/structure/B5457882.png)

![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B5457888.png)

![2-methyl-5-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidin-4(3H)-one](/img/structure/B5457896.png)